molecular formula C12H12N2O2 B1625512 N,N-dimethyl-4-nitronaphthalen-1-amine CAS No. 39139-76-9

N,N-dimethyl-4-nitronaphthalen-1-amine

Cat. No. B1625512
CAS RN: 39139-76-9
M. Wt: 216.24 g/mol
InChI Key: JSSWGFLEONKUGN-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-nitronaphthalen-1-amine, also known as RCM-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon that is commonly found in coal tar and petroleum. RCM-1 has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Hydrolytically Stable Proton Sponge

N,N-dimethyl-4-nitronaphthalen-1-amine has been identified as a proton sponge capable of exhibiting fundamental phenomena such as hydrogen bonding, conjugation, acid-base equilibrium, dissociation, and thermo- and solvatochromism. It functions as a solvatochromic probe to distinguish between acidic solvents, demonstrating hydrolytic stability and relevance in understanding molecular interactions (Ozeryanskii & Pozharskii, 2013).

Electrochemical Applications in Energy Storage

A quaternary amine-functionalized naphthalene diimide derivative has been synthesized and evaluated for potential application in aqueous organic redox flow batteries. Its electrochemical characteristics, including solubility and electron delivery capabilities, indicate its suitability as a redox-active species for energy storage technologies (Wiberg et al., 2019).

Synthesis of Extended Pi-Conjugated Systems

Research on carbon networks based on 1,5-naphthalene units has led to the synthesis of nanometer-sized conjugated molecules, including families of extended pi-conjugated 5-nitronaphthyl derivatives. These compounds exhibit fluorescence emission and charge-transfer absorption, demonstrating potential for applications in materials science and optoelectronics (Rodríguez & Tejedor, 2002).

Photoreduction Studies

The triplet state of nitronaphthalenes has been studied, revealing insights into photoreduction mechanisms facilitated by N,N-dialkylanilines and triethylamine. These findings contribute to our understanding of photochemical processes, including the formation of stable products and the photodemethylation of dialkylanilines (Görner, 2002).

Enzymatic Reduction in Biological Systems

The enzymatic reduction of aromatic nitro compounds, including nitronaphthalenes, by liver extracts has been investigated, highlighting the biotransformation processes that lead to the formation of arylamines. This research provides valuable insights into metabolic pathways relevant to toxicology and pharmacology (Poirier & Weisburger, 1974).

properties

IUPAC Name

N,N-dimethyl-4-nitronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-13(2)11-7-8-12(14(15)16)10-6-4-3-5-9(10)11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSWGFLEONKUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517071
Record name N,N-Dimethyl-4-nitronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-nitronaphthalen-1-amine

CAS RN

39139-76-9
Record name N,N-Dimethyl-4-nitronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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